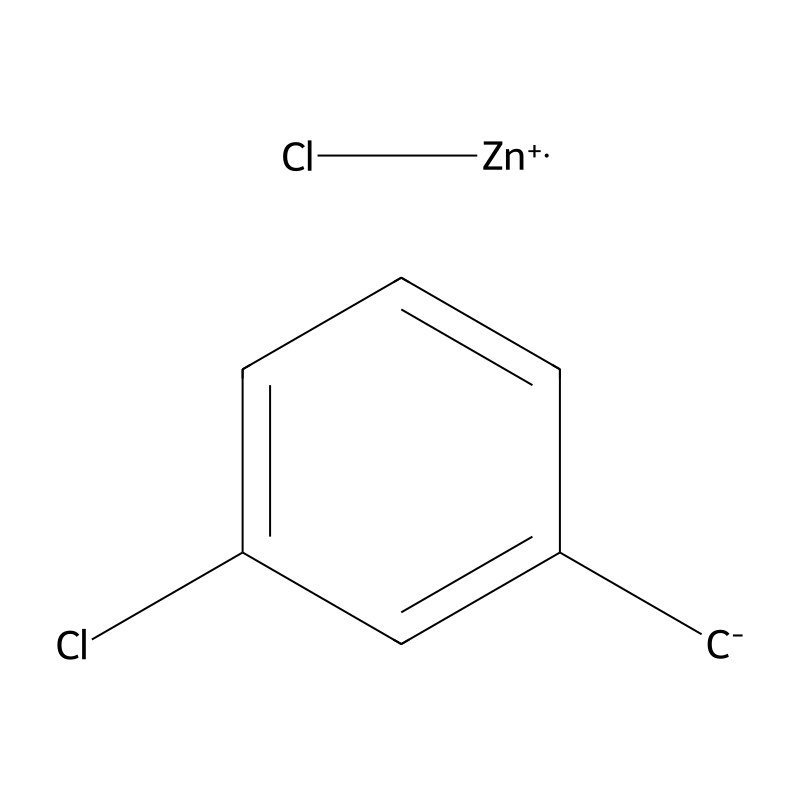3-Chlorobenzylzinc chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 3-Chlorobenzylzinc chloride is often used as a reagent in various chemical reactions . It can participate in cross-coupling reactions, which are pivotal in synthesizing an array of aromatic compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the context of the research. Typically, it’s used in stoichiometric amounts and reacts with electrophiles to form new carbon-carbon bonds .
- The outcomes of these reactions are new organic compounds, the properties of which depend on the specific reactants and conditions used .
- This compound exhibits immense potential for enabling intricate cross-coupling reactions, which are crucial in the synthesis of various biologically active compounds .
- In the field of drug discovery, it can be used to incorporate pivotal molecular functionalities, consequently augmenting the efficacy of drugs .
- The outcomes of these applications can include the production of new pharmaceutical drugs and agrochemicals .
Organic Synthesis
Biomedicine
- 3-Chlorobenzylzinc chloride is often used as a reagent in various chemical reactions . It can participate in cross-coupling reactions, which are pivotal in synthesizing an array of aromatic compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the context of the research. Typically, it’s used in stoichiometric amounts and reacts with electrophiles to form new carbon-carbon bonds .
- The outcomes of these reactions are new organic compounds, the properties of which depend on the specific reactants and conditions used .
- This compound exhibits immense potential for enabling intricate cross-coupling reactions, which are crucial in the synthesis of various biologically active compounds .
- In the field of drug discovery, it can be used to incorporate pivotal molecular functionalities, consequently augmenting the efficacy of drugs .
- The outcomes of these applications can include the production of new pharmaceutical drugs and agrochemicals .
Organic Synthesis
Biomedicine
3-Chlorobenzylzinc chloride is an organozinc compound with the chemical formula CHClZn. It is a colorless to light yellow liquid that is sensitive to moisture and air. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the chlorobenzyl group enhances its reactivity, making it a valuable reagent in various chemical transformations.
- Cross-Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium or nickel catalysts, forming biaryl compounds. This is particularly useful in synthesizing complex organic molecules.
- Nucleophilic Additions: As a nucleophile, it can react with electrophiles such as carbonyl compounds to form alcohols or other functionalized products.
- Grignard Reactions: Similar to other organozinc reagents, it can be used in Grignard reactions, where it reacts with carbonyls to yield alcohols.
3-Chlorobenzylzinc chloride can be synthesized through various methods:
- Direct Zinc Insertion: One common method involves the reaction of 3-chlorobenzyl chloride with zinc metal in an anhydrous solvent such as tetrahydrofuran (THF). This process typically requires the presence of lithium chloride as a catalyst to facilitate the reaction.
- Magnesium Insertion: Another method involves the insertion of magnesium into 3-chlorobenzyl chloride in the presence of zinc chloride, which can also lead to the formation of 3-Chlorobenzylzinc chloride.
3-Chlorobenzylzinc chloride has several applications in organic chemistry:
- Synthesis of Pharmaceuticals: It is used as a building block for synthesizing various pharmaceutical compounds through cross-coupling reactions.
- Material Science: The compound can be utilized in the development of new materials and polymers due to its reactivity and ability to form complex structures.
- Research Tool: It serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Interaction studies involving 3-Chlorobenzylzinc chloride primarily focus on its reactivity with different electrophiles. These studies help elucidate the compound's behavior in various chemical environments, particularly how it interacts with carbonyls and halides during nucleophilic substitution and addition reactions.
Several compounds share structural similarities with 3-Chlorobenzylzinc chloride, including other organozinc compounds and chlorinated benzyl derivatives. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzylzinc chloride | CHZnCl | Commonly used Grignard reagent; less reactive than chlorinated variants. |
| 4-Chlorobenzylzinc chloride | CHClZn | Similar reactivity but different regioselectivity in coupling reactions. |
| 3-Fluorobenzylzinc chloride | CHFZn | Exhibits different electronic properties due to fluorine substitution. |
The uniqueness of 3-Chlorobenzylzinc chloride lies in its specific reactivity profile and the influence of the chlorine substituent on its nucleophilicity compared to other similar compounds. Its ability to participate effectively in cross-coupling reactions makes it a valuable reagent in organic synthesis.







